Home > Products > Screening Compounds P127560 > Cbz-Val-Ala-DL-Asp-AcF
Cbz-Val-Ala-DL-Asp-AcF -

Cbz-Val-Ala-DL-Asp-AcF

Catalog Number: EVT-13167810
CAS Number:
Molecular Formula: C22H28FN3O8
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cbz-Val-Ala-DL-Asp-AcF, also known as Cbz-DL-Val-DL-Ala-DL-Asp-AcF, is a synthetic peptide-based compound that plays a significant role in biochemical research. This compound is classified as a pan-caspase inhibitor, which is crucial for studying apoptosis, the programmed cell death process. The compound is particularly effective against caspase-1 and other caspases, enzymes that are essential in the apoptotic pathway .

Source and Classification

The compound can be sourced from various chemical suppliers and is categorized under synthetic peptides. Its molecular formula is C22H28FN3O8C_{22}H_{28}FN_{3}O_{8}, and it has a molecular weight of 469.48 g/mol . The compound's systematic name reflects its structure, indicating the presence of a benzyloxycarbonyl (Cbz) group, which serves as a protective group for the amino acid residues during synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cbz-Val-Ala-DL-Asp-AcF typically involves the following steps:

  1. Protection of Amino Acids: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions during synthesis.
  2. Peptide Coupling: Protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). A base like N-methylmorpholine (NMM) may be used to facilitate this reaction.
  3. Deprotection: After coupling, the protecting groups are removed to yield the final product.

In industrial settings, automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Cbz-Val-Ala-DL-Asp-AcF is characterized by:

  • Amino Acid Sequence: The sequence includes valine, alanine, aspartic acid, and an acetylated phenylalanine.
  • Functional Groups: The presence of a fluoromethylketone group contributes to its reactivity as a covalent inhibitor.

The structural representation can be depicted using various chemical drawing software or databases like PubChem, which provides detailed structural data .

Chemical Reactions Analysis

Reactions and Technical Details

Cbz-Val-Ala-DL-Asp-AcF primarily undergoes substitution reactions due to its fluoromethylketone moiety. Key reactions include:

  • Substitution Reactions: The fluoromethylketone group can react with nucleophiles such as amines or thiols under mild conditions.
  • Hydrolysis: This compound can also undergo hydrolysis under acidic or basic conditions, leading to peptide bond breakdown.

These reactions are significant for understanding the compound's mechanism of action in inhibiting caspases.

Mechanism of Action

Process and Data

The mechanism of action for Cbz-Val-Ala-DL-Asp-AcF involves its irreversible inhibition of caspases. The fluoromethylketone group reacts with the active site cysteine residue of caspase enzymes, forming a covalent bond that prevents substrate processing. This inhibition effectively blocks the apoptotic pathway, making it a valuable tool for studying cell death mechanisms in various biological contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C22H28FN3O8C_{22}H_{28}FN_{3}O_{8}
  • Molecular Weight: 469.48 g/mol
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent choice.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

These properties are critical for determining the appropriate conditions for handling and utilizing the compound in research applications .

Applications

Scientific Uses

Cbz-Val-Ala-DL-Asp-AcF has several applications in scientific research:

  • Biochemical Studies: It is extensively used to study apoptosis by inhibiting caspases, allowing researchers to investigate cell death pathways.
  • Enzyme Kinetics: This compound serves as a model for understanding enzyme inhibition mechanisms through covalent modification.
  • Medical Research: It holds potential therapeutic applications for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries.
  • Pharmaceutical Development: In drug discovery, it aids in developing caspase inhibitors aimed at treating various diseases .
Introduction to Cbz-Val-Ala-DL-Asp-AcF in Protease Inhibitor Research

Historical Context of Caspase and Cysteine Protease Inhibitor Development

The development of caspase and cysteine protease inhibitors represents a transformative advancement in molecular biology and apoptosis research. The discovery of the Caenorhabditis elegans death gene ced-3 as a cysteine protease homolog in 1993 fundamentally reshaped our understanding of programmed cell death [3]. This breakthrough revealed that mammalian caspases (cysteine-aspartic proteases) function as central executioners of apoptosis through their specific cleavage after aspartic acid residues in target proteins. The subsequent identification of the interleukin-1β-converting enzyme (ICE, caspase-1) and CPP32 (caspase-3) established the caspase family as critical therapeutic targets [5].

Early pharmacological strategies focused on peptide-based inhibitors mimicking the natural substrate cleavage sites of caspases. The benzyloxycarbonyl (Cbz or Z) group emerged as a critical N-terminal capping moiety that enhanced cellular permeability while providing protease recognition specificity. Fluoromethylketone (FMK) derivatives were developed as irreversible inhibitors that form covalent bonds with the catalytic cysteine residue in the caspase active site [4]. This chemical approach culminated in the creation of broad-spectrum caspase inhibitors including z-VAD-fmk (Cbz-Val-Ala-Asp-fluoromethylketone), which became a gold standard research tool in apoptosis studies. Cbz-Val-Ala-DL-Asp-AcF represents a structural evolution of these early compounds, incorporating the non-natural amino acid acetylphenylalanine (AcF) to optimize specificity and stability profiles for research applications [6].

Table 1: Key Developments in Caspase Inhibitor Research

Time PeriodKey Discovery/InnovationResearch Impact
Early 1990sIdentification of CED-3 protease in C. elegansEstablished evolutionary conservation of apoptotic machinery
Mid 1990sCharacterization of ICE/CPP32 proteasesDefined mammalian caspase family and substrate specificities
Late 1990sDevelopment of FMK-derived peptide inhibitors (z-VAD-fmk)Created first cell-permeable caspase inhibitors for experimental use
2000sOptimization with non-natural amino acids (AcF derivatives)Enhanced specificity and metabolic stability of research compounds

Role of Cbz-Val-Ala-DL-Asp-AcF in Apoptosis Regulation Research

Cbz-Val-Ala-DL-Asp-AcF has served as an indispensable pharmacological tool for dissecting apoptotic pathways across diverse experimental systems. In spinal cord injury models, administration of the closely related inhibitor z-VAD-fmk significantly reduced histological damage markers including neutrophil infiltration, nitrotyrosine formation, and Bax/Bcl-2 dysregulation. Critically, it improved functional recovery of limb motor function in mice after trauma, demonstrating the therapeutic potential of caspase modulation in neurological injury [1]. The compound's ability to cross the blood-brain barrier (albeit limited) enables exploration of caspase involvement in central nervous system pathologies where apoptosis contributes significantly to tissue damage.

In radiation-induced brain injury models, intracerebroventricular administration of z-VAD-fmk reduced TUNEL-positive cells in the hypoglossal nucleus, concurrently suppressing caspase-3, -8, and -9 activation. This intervention significantly attenuated cytochrome c release from mitochondria, confirming the compound's ability to interrupt the intrinsic apoptotic pathway at the level of caspase activation [10]. Similarly, in lung cancer models, caspase inhibitors including z-VAD-fmk demonstrated anti-apoptotic effects in propyl gallate-treated Calu-6 and A549 cell lines. These protective effects correlated with modulation of reactive oxygen species (ROS) and glutathione (GSH) levels, suggesting complex interplay between oxidative stress and caspase-dependent cell death [9]. Beyond mammalian systems, these inhibitors have revealed unexpected apoptotic mechanisms in non-mammalian models, expanding our understanding of evolutionary cell death conservation.

Table 2: Research Applications of Caspase Inhibitors in Disease Models

Experimental ModelKey FindingsMechanistic Insight
Spinal Cord Injury (Mice)Reduced tissue damage, improved motor functionInhibition of inflammation and apoptosis pathways [1]
Radiation-Induced Brain Injury (Rat)Decreased TUNEL+ cells, reduced cytochrome c releaseBlockade of intrinsic apoptotic pathway [10]
Lung Cancer Cell Lines (Calu-6, A549)Attenuated propyl gallate-induced apoptosisModulation of ROS/GSH pathways [9]
T-cell Proliferation StudiesSuppressed mitogen-induced proliferationCaspase-independent immunomodulatory effects [4]

Significance of Structural Mimicry in ICE/CPP32 Protease Inhibition

The molecular architecture of Cbz-Val-Ala-DL-Asp-AcF exemplifies rational design principles for protease inhibition through substrate analog mimicry. The inhibitor contains four critical structural components that mirror natural caspase substrates: (1) The N-terminal Cbz group provides hydrophobic interactions while mimicking the P4 residue of natural substrates; (2) Valine at P3 position contributes to binding pocket specificity; (3) Alanine at P2 serves as a structural spacer; and (4) Aspartic acid at P1 forms essential hydrogen bonds with catalytic residues in the caspase active site [3] [5]. The incorporation of DL-Asp (aspartic acid) rather than L-Asp enhances metabolic stability against proteolytic degradation, while the acetylphenylalanine (AcF) warhead provides an electrophilic trap for the catalytic cysteine residue.

Structural biology studies reveal that effective ICE/CPP32 inhibitors must accommodate the S1-S4 substrate binding pockets. The P1 aspartic acid residue is absolutely required for specificity toward apoptotic caspases rather than other cysteine proteases. The P4 benzyloxycarbonyl moiety occupies a deep hydrophobic pocket that varies significantly among caspase family members, explaining the differential sensitivity of caspases to various inhibitors [5]. This exquisite specificity is demonstrated in studies where z-VAD-fmk failed to inhibit caspase-2 activation in adenosine analog-induced astrocytoma cell apoptosis, highlighting the limitations of broad-spectrum inhibitors against specific caspase isoforms [2]. The structural insights gained from these compounds have informed the development of second-generation inhibitors with improved selectivity profiles for individual caspases, advancing both basic research and therapeutic discovery.

Table 3: Structural Components of Cbz-Val-Ala-DL-Asp-AcF and Their Functions

Structural ComponentPositionFunctionMolecular Target
Benzyloxycarbonyl (Cbz)P4Enhances hydrophobicity and cell permeabilityS4 hydrophobic pocket
ValineP3Determines backbone conformationS3 binding pocket
AlanineP2Space optimizationS2 pocket
Aspartic Acid (DL-Asp)P1Essential substrate recognitionS1 catalytic pocket
Acetylphenylalanine (AcF)WarheadElectrophilic trap for cysteineCatalytic Cys residue

The development trajectory from early peptide aldehydes to optimized compounds like Cbz-Val-Ala-DL-Asp-AcF illustrates how structural biology insights have driven caspase inhibitor design. These compounds remain indispensable for elucidating caspase functions beyond apoptosis, including their newly recognized roles in cellular differentiation, inflammation, and neural plasticity. As research tools, they continue to reveal novel aspects of cell death biochemistry while providing templates for therapeutic development targeting dysregulated proteolysis in human disease [7] [10].

Properties

Product Name

Cbz-Val-Ala-DL-Asp-AcF

IUPAC Name

6-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid

Molecular Formula

C22H28FN3O8

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C22H28FN3O8/c1-12(2)18(26-22(33)34-11-14-7-5-4-6-8-14)21(32)24-13(3)20(31)25-15(9-17(28)29)19(30)16(27)10-23/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,24,32)(H,25,31)(H,26,33)(H,28,29)/t13-,15?,18-/m0/s1

InChI Key

HAXHVDDVZGEGCP-LWSHRDBSSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.